

# Physical and chemical properties of N-Acetyl-D-Galactosamine

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## Compound of Interest

Compound Name: *N-Acetyl-D-Galactosamine*

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## N-Acetyl-D-Galactosamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Acetyl-D-galactosamine** (GalNAc) is an amino sugar derivative of galactose and a fundamental monosaccharide with profound implications in biochemistry and pharmacology. As a key constituent of glycoproteins and glycolipids, GalNAc plays a pivotal role in a multitude of biological processes, including cellular communication, protein glycosylation, and molecular recognition.<sup>[1][2]</sup> Its significance is further underscored by its role as the terminal carbohydrate of the blood group A antigen and its emerging application as a targeting ligand for hepatocyte-specific drug delivery.<sup>[1][3]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of **N-Acetyl-D-galactosamine**, detailed experimental protocols for its analysis, and a review of its involvement in key biological pathways.

## Physical and Chemical Properties of N-Acetyl-D-Galactosamine

The physical and chemical characteristics of **N-Acetyl-D-galactosamine** are crucial for its application in research and drug development. A summary of these properties is presented in the table below.

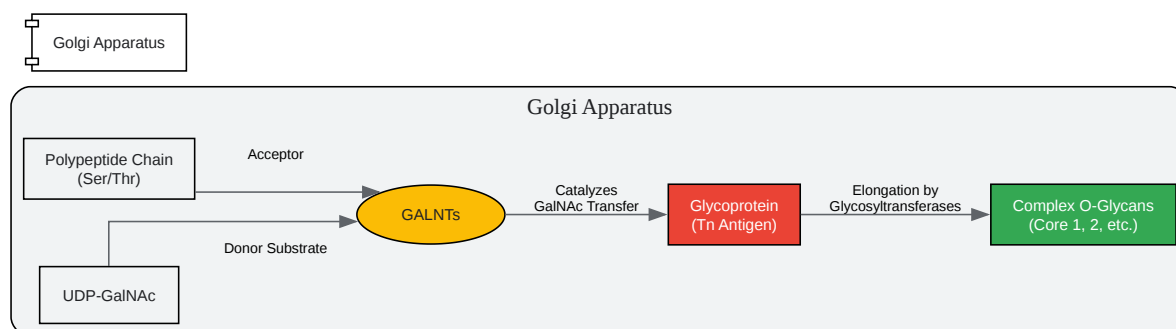
Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>6</sub>	[1][4][5]
Molecular Weight	221.21 g/mol	[1][4][5]
Appearance	White crystalline solid/powder	[5][6]
Melting Point	159-173 °C	[3][4][5][6][7][8][9]
Solubility	Soluble in water (e.g., 50 mg/mL); Insoluble in Ethanol	[6][9][10][11][12][13]
Specific Rotation [ $\alpha$ ] <sup>20</sup> /D	+80° to +90° (c=1 in water, after 5 h)	[7]
pKa (Predicted)	13.04 ± 0.20	[9]
CAS Number	1811-31-0	[1][4][5][7]
Storage Conditions	2-8°C, long-term at -20°C is recommended	[4][6][9]

## Key Biological Signaling Pathways

**N-Acetyl-D-galactosamine** is a central figure in several critical biological signaling and modification pathways. Its roles in O-linked glycosylation and as a targeting moiety for the asialoglycoprotein receptor (ASGPR) are of particular interest to researchers and drug developers.

### O-Linked Glycosylation

O-linked glycosylation is a vital post-translational modification where a glycan is attached to the hydroxyl group of a serine or threonine residue on a protein.[1] The process is initiated in the Golgi apparatus by the transfer of GalNAc from UDP-GalNAc to the polypeptide chain, a reaction catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GALNTs).[9] This initial GalNAc residue, termed the Tn antigen, can be further elongated by the addition of other monosaccharides to form more complex O-glycan structures.[9] This glycosylation is crucial for protein folding, stability, and function.[2]

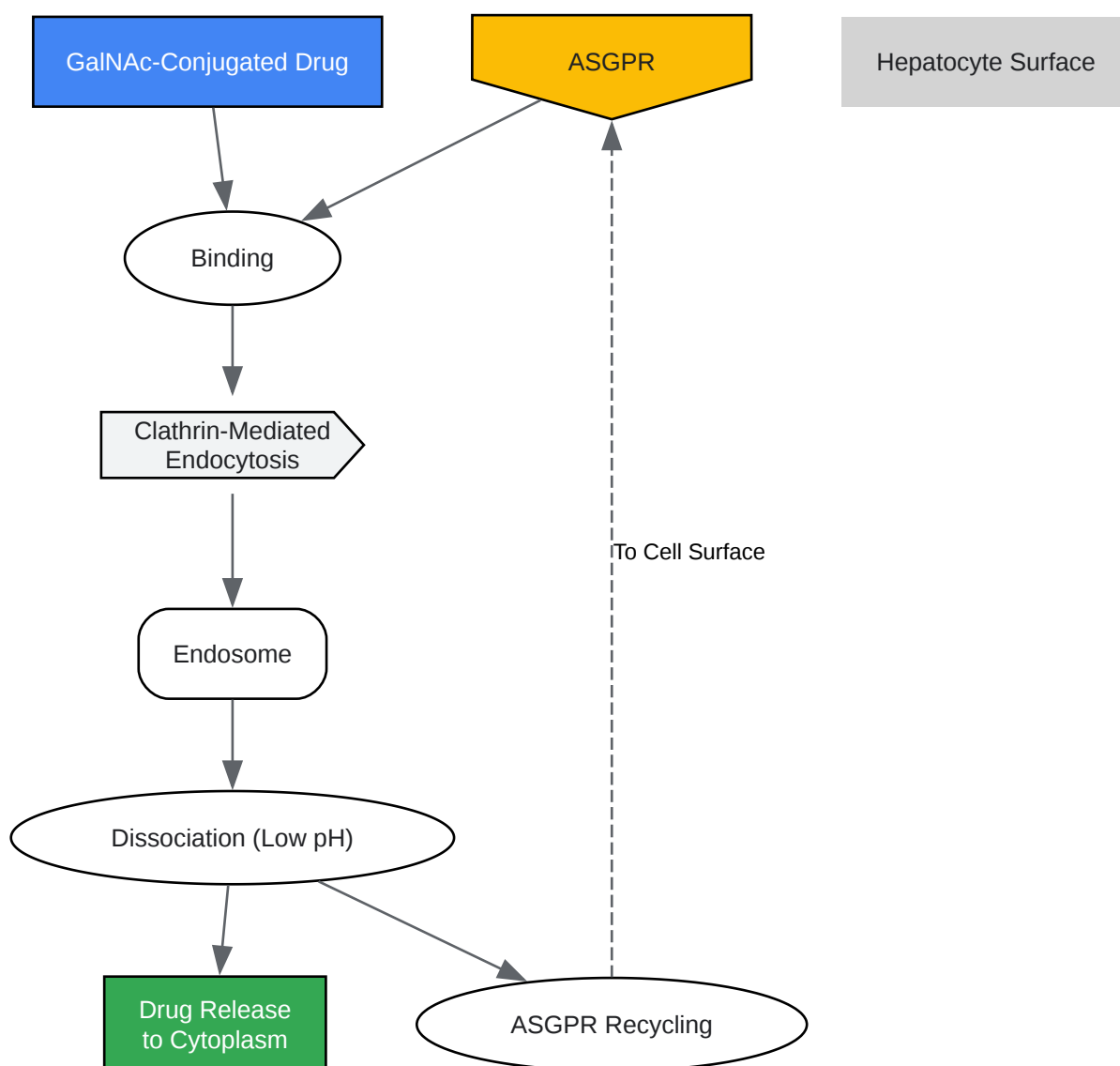


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Initiation of Mucin-Type O-Glycosylation.

## Asialoglycoprotein Receptor (ASGPR) Targeting

GalNAc serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes.[3][6][8] This specific interaction is leveraged in drug development to target therapies, such as antisense oligonucleotides and siRNAs, to the liver.[1] Upon binding of a GalNAc-conjugated therapeutic to ASGPR, the complex is internalized via clathrin-mediated endocytosis.[8] Inside the cell, the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor, allowing the therapeutic agent to be released into the cytoplasm while the receptor is recycled back to the cell surface.[8]



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Mechanism of GalNAc-mediated drug delivery to hepatocytes.

## Experimental Protocols

Accurate and reliable quantification and characterization of **N-Acetyl-D-galactosamine** are essential for research and quality control. Below are detailed methodologies for key analytical techniques.

## Quantification of N-Acetyl-D-galactosamine by HPLC-ELSD

This protocol describes a general method for the simultaneous determination of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This method is particularly useful for analyzing these compounds in complex mixtures.

#### 1. Materials and Reagents:

- **N-Acetyl-D-galactosamine** standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Deionized water
- Samples for analysis (e.g., hydrolyzed glycoproteins, cell culture media)

#### 2. Instrumentation:

- HPLC system equipped with a pump, autosampler, and column oven
- Evaporative Light Scattering Detector (ELSD)
- Carbohydrate analysis column (e.g., Amide or Amino-based column)

#### 3. Chromatographic Conditions (Example):

- Mobile Phase: Isocratic mixture of Acetonitrile:Water:Methanol (e.g., 60:20:20 v/v/v)
- Flow Rate: 0.8 mL/min
- Column Temperature: 30°C
- Injection Volume: 20 µL
- ELSD Settings:
  - Nebulizer Temperature: 45°C

- Evaporator Temperature: 75°C
- Gas Flow Rate (Nitrogen): 1.5 L/min

#### 4. Procedure:

- Standard Preparation:
  - Prepare a stock solution of **N-Acetyl-D-galactosamine** in the mobile phase (e.g., 1 mg/mL).
  - Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).
- Sample Preparation:
  - For liquid samples, perform a protein precipitation step by adding an excess of cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of sample).
  - Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.
  - Carefully collect the supernatant and filter through a 0.22 µm syringe filter before injection.
  - For solid samples, perform an appropriate extraction and hydrolysis procedure to release the monosaccharides.
- Analysis:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject the calibration standards to generate a calibration curve. Note that the ELSD response is often non-linear and may require a polynomial fit.
  - Inject the prepared samples.
  - Identify the GalNAc peak based on the retention time of the standard.

- Quantify the amount of GalNAc in the samples using the calibration curve.

## Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and conformational analysis of carbohydrates like **N-Acetyl-D-galactosamine**.

### 1. Sample Preparation:

- Dissolve 5-10 mg of the **N-Acetyl-D-galactosamine** sample in 0.5 mL of deuterium oxide ( $D_2O$ ).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid) should be added.

### 2. NMR Data Acquisition (Example parameters for a 500 MHz spectrometer):

- $^1H$  NMR:
  - Acquire a 1D proton spectrum to observe the chemical shifts and coupling constants of the protons.
  - Key signals include the anomeric proton (H1), ring protons, and the N-acetyl methyl protons.
- 2D NMR Experiments:
  - COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the sugar ring.
  - TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., all protons of the GalNAc ring).
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for confirming assignments and identifying linkages in oligosaccharides.

### 3. Data Processing and Analysis:

- Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
- Assign the proton and carbon signals using the combination of 1D and 2D NMR data.
- Analyze the coupling constants ( $^3J_{HH}$ ) to determine the relative stereochemistry of the sugar ring.
- For qNMR, integrate the signals of the analyte and the internal standard to determine the concentration or purity of the sample.

## Lectin Binding Assay using Enzyme-Linked Lectin Assay (ELLA)

ELLA is a versatile method to study the interaction of GalNAc-containing glycoproteins with specific lectins.

### 1. Materials and Reagents:

- 96-well high-binding microtiter plates
- GalNAc-containing glycoprotein (e.g., fetuin) for coating
- Biotinylated lectin with specificity for GalNAc (e.g., Wisteria floribunda agglutinin - WFA)
- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 1% BSA in PBS)
- Substrate for HRP (e.g., TMB)

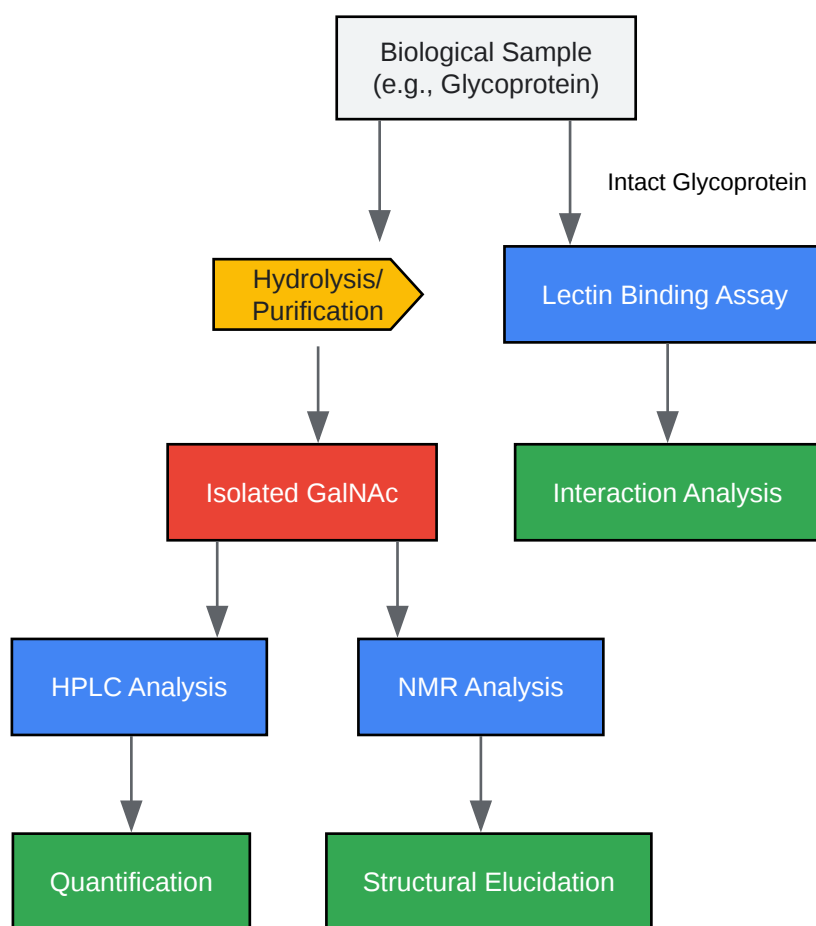


- Stop solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>)

## 2. Procedure:

- Plate Coating:
  - Coat the wells of the microtiter plate with the GalNAc-containing glycoprotein (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
- Washing and Blocking:
  - Wash the plate three times with wash buffer to remove unbound glycoprotein.
  - Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Lectin Incubation:
  - Wash the plate three times with wash buffer.
  - Add serial dilutions of the biotinylated lectin to the wells and incubate for 1-2 hours at room temperature.
- Detection:
  - Wash the plate three times with wash buffer.
  - Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
  - Wash the plate five times with wash buffer.
- Signal Development:
  - Add the HRP substrate to each well and incubate in the dark until a color develops.
  - Stop the reaction by adding the stop solution.
- Data Analysis:

- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
- The intensity of the color is proportional to the amount of lectin bound to the immobilized glycoprotein.



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General workflow for the analysis of **N-Acetyl-D-galactosamine**.

## Conclusion

**N-Acetyl-D-galactosamine** is a monosaccharide of immense biological and therapeutic importance. A thorough understanding of its physical and chemical properties, coupled with robust analytical methodologies, is essential for advancing research in glycobiology and developing novel targeted therapeutics. This guide provides a foundational resource for

scientists and researchers working with this critical amino sugar, offering a compilation of its core properties and detailed experimental frameworks for its study.

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